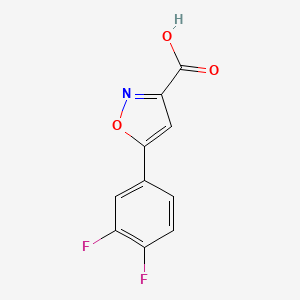

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQAHOANQYNQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652803 | |

| Record name | 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017513-51-7 | |

| Record name | 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in drug design. This compound is a key synthetic intermediate, leveraging the common 3,4-difluorophenyl motif found in many modern pharmaceuticals to impart favorable metabolic stability and binding characteristics.

This technical guide provides a detailed examination of the primary synthetic routes to this compound. It is intended for researchers and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for each approach. We will explore two robust and widely adopted strategies: the 1,3-dipolar cycloaddition of a nitrile oxide and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.

Strategic Overview of Synthetic Pathways

The synthesis of the target molecule hinges on the efficient construction of the 3,5-disubstituted isoxazole core. The two most effective strategies approach this challenge from different mechanistic standpoints, each with distinct advantages.

-

Strategy A: 1,3-Dipolar Cycloaddition. This is one of the most powerful and versatile methods for isoxazole synthesis.[3][4] It involves the [3+2] cycloaddition of an in situ-generated nitrile oxide (the three-atom component) with an alkyne (the two-atom component). This method is often characterized by high regioselectivity and mild reaction conditions.

-

Strategy B: Cyclocondensation of a 1,3-Dicarbonyl Precursor. This classical approach involves the reaction of a β-diketone, β-ketoester, or a related 1,3-dicarbonyl equivalent with hydroxylamine.[2][5] The reaction proceeds via condensation and subsequent intramolecular cyclization to furnish the isoxazole ring. This method is highly reliable and often utilizes readily available starting materials.

The following sections will provide a comprehensive, step-by-step analysis of each strategy, complete with detailed experimental protocols and characterization data.

Strategy A: Synthesis via 1,3-Dipolar Cycloaddition

Principle and Rationale

The 1,3-dipolar cycloaddition route is a convergent and highly efficient strategy. The key transformation is the reaction between 3,4-difluorobenzonitrile oxide, generated in situ from the corresponding aldoxime, and an acetylenic ester like ethyl propiolate. The regioselectivity of the cycloaddition is well-defined, reliably yielding the desired 3,5-disubstituted isoxazole isomer. The final step is a standard saponification of the resulting ester to yield the target carboxylic acid.[6]

Overall Synthetic Workflow

Caption: Workflow for the 1,3-Dipolar Cycloaddition Pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Difluorobenzaldehyde Oxime

-

To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde) is added hydroxylamine hydrochloride (1.1 eq).

-

An aqueous solution of sodium hydroxide (1.2 eq) is added dropwise at room temperature, ensuring the temperature does not exceed 30 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water and stirred for 30 minutes.

-

The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 3,4-difluorobenzaldehyde oxime as a white solid.

Step 2: Synthesis of Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate

-

3,4-Difluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or ethyl acetate (10 mL per gram of oxime).

-

Ethyl propiolate (1.1 eq) is added to the solution.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

N-Chlorosuccinimide (NCS) (1.05 eq) is added portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. A catalytic amount of pyridine (0.1 eq) can be added to facilitate the reaction.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction mixture is poured into water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl ester.

Step 3: Hydrolysis to this compound

-

The ethyl ester from Step 2 (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) is added, and the mixture is stirred at room temperature for 2-6 hours until TLC indicates complete consumption of the starting material.

-

The THF is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed once with diethyl ether to remove any unreacted ester.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Strategy B: Synthesis via Cyclocondensation of a 1,3-Dicarbonyl Precursor

Principle and Rationale

This strategy builds the isoxazole ring from a linear 1,3-dicarbonyl intermediate. The synthesis begins with a Claisen condensation between a substituted acetophenone (3,4-difluoroacetophenone) and diethyl oxalate to form a β-diketoester. This intermediate possesses the required carbon framework. Subsequent reaction with hydroxylamine hydrochloride in a basic or acidic medium triggers a condensation-cyclization cascade, forming the isoxazole ring with high regioselectivity. The final step, as in Strategy A, is the hydrolysis of the ester.

Overall Synthetic Workflow

Caption: Workflow for the 1,3-Dicarbonyl Cyclocondensation Pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate

-

To a solution of sodium ethoxide (NaOEt) (1.1 eq), prepared by dissolving sodium metal in absolute ethanol, is added 3,4-difluoroacetophenone (1.0 eq) dropwise at 0 °C.

-

Diethyl oxalate (1.1 eq) is then added to the mixture.

-

The reaction is allowed to warm to room temperature and then stirred for 12-24 hours.

-

The reaction is quenched by pouring it into a mixture of ice and concentrated HCl.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is often used in the next step without further purification.

Step 2: Cyclization to Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate

-

The crude β-diketoester from Step 1 (1.0 eq) is dissolved in ethanol.

-

Hydroxylamine hydrochloride (1.1 eq) is added, followed by a base such as sodium acetate (1.2 eq).

-

The mixture is heated to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, the solvent is evaporated.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography to yield the isoxazole ester.

Step 3: Hydrolysis to this compound

This step follows the identical procedure as described in Strategy A, Step 3.

Data Summary and Characterization

The following table summarizes key analytical data for the target compound and its ester intermediate.

| Compound | Molecular Formula | Molecular Weight | Typical Appearance | Melting Point (°C) |

| Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate | C₁₂H₉F₂NO₃ | 253.20 | White to off-white solid | ~75-80 |

| This compound | C₁₀H₅F₂NO₃ | 225.15 | White crystalline solid | ~200-205 |

¹H NMR (DMSO-d₆, 400 MHz) of Final Product (Expected): δ 13.5-14.5 (br s, 1H, COOH), 8.0-8.2 (m, 1H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 7.55 (s, 1H, isoxazole-H).

Comparative Analysis of Synthetic Strategies

| Feature | Strategy A (1,3-Dipolar Cycloaddition) | Strategy B (Cyclocondensation) |

| Versatility | High; tolerant of many functional groups. | Good; relies on classic, robust reactions. |

| Reagents | Requires in situ generation of potentially unstable nitrile oxide; uses NCS. | Uses standard, stable reagents (NaOEt, diethyl oxalate). |

| Regioselectivity | Excellent and predictable. | Generally high, but can be an issue with unsymmetrical dicarbonyls. |

| Scalability | Can be scaled, but in situ generation may require careful control. | Generally straightforward to scale up. |

| Overall Yield | Typically good to excellent. | Moderate to good. |

Conclusion

The can be reliably achieved through two primary, robust synthetic routes. The 1,3-dipolar cycloaddition pathway (Strategy A) offers an elegant and highly regioselective method that is broadly applicable in modern organic synthesis. The cyclocondensation of a 1,3-dicarbonyl (Strategy B) represents a more classical yet equally effective approach, utilizing fundamental and scalable condensation chemistry.

The choice between these strategies will depend on factors specific to the laboratory context, including reagent availability, desired scale, and tolerance for specific reaction conditions. Both pathways ultimately provide efficient access to this valuable building block for application in pharmaceutical research and development.

References

-

Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link]

-

ResearchGate. Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available at: [Link]

-

PMC - PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

-

Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

-

Thieme E-Books & E-Journals. Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Available at: [Link]

-

PMC - NIH. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Available at: [Link]

-

MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available at: [Link]

-

ResearchGate. How to hydrolyze ester in presence of isoxazole moiety?. Available at: [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

-

Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

-

PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available at: [Link]

- Google Patents. Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

PMC - NIH. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

-

Scribd. Advances in Isoxazole Synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into the compound's synthesis, characterization, and application.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic structure, containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties and metabolic stability. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance key properties such as metabolic stability, binding affinity, and lipophilicity.[3] The 3,4-difluorophenyl moiety on the 5-position of the isoxazole ring is therefore expected to significantly influence the molecule's physicochemical and pharmacological profile, making this compound a valuable building block for the discovery of novel therapeutics.[4]

Molecular and Physicochemical Profile

The fundamental identity and key physicochemical parameters of this compound are crucial for its application in experimental settings.

Caption: Proposed synthesis workflow for the title compound.

Experimental Protocol (General Procedure):

-

Step 1: Oxime Formation. 3,4-Difluorobenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine. The mixture is typically heated to reflux for 1-2 hours to form 3,4-difluorobenzaldoxime.

-

Step 2: Hydroximoyl Chloride Formation. The dried oxime is dissolved in a solvent like DMF or chloroform. N-Chlorosuccinimide (NCS) is added portion-wise at 0 °C, and the reaction is stirred at room temperature until completion. This converts the oxime to the corresponding hydroximoyl chloride.

-

Step 3: [3+2] Cycloaddition. The hydroximoyl chloride solution is cooled, and ethyl propiolate is added. A base, such as triethylamine (Et₃N), is then added dropwise. The base generates the reactive nitrile oxide intermediate in situ, which immediately undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring, yielding Ethyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate. [5]4. Step 4: Saponification. The resulting ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water. The reaction is typically stirred at room temperature. After completion, the mixture is acidified with HCl to precipitate the final product, this compound, which can be purified by recrystallization. [6]

Chemical Reactivity

-

Carboxylic Acid Group: The -COOH group is the primary site of reactivity. It can readily undergo standard transformations such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amide Formation: Activation with coupling agents (e.g., HATU, EDC) followed by reaction with amines, or conversion to the acid chloride with thionyl chloride (SOCl₂) followed by amine addition. This is a key reaction for creating libraries of bioactive compounds. [7] * Reduction: Can be reduced to the corresponding primary alcohol, though this requires strong reducing agents like LiAlH₄.

-

-

Isoxazole Ring: The isoxazole ring is generally stable under many reaction conditions. However, it can undergo reductive cleavage of the weak N-O bond under specific conditions, such as catalytic hydrogenation, which can be a useful synthetic transformation. [8]* Aromatic Ring: The difluorophenyl ring is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the fluorine atoms and the isoxazole ring. Nucleophilic aromatic substitution is possible but would require harsh conditions.

Applications in Research and Drug Discovery

This compound is a valuable scaffold for medicinal chemistry programs due to the favorable properties conferred by both the isoxazole core and the difluoro-aromatic moiety.

-

Scaffold for Bioactive Molecules: The carboxylic acid handle allows for the straightforward synthesis of amide or ester libraries for structure-activity relationship (SAR) studies. [5]* Enzyme Inhibition: Isoxazole-based carboxylic acids have been investigated as inhibitors for various enzymes. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potent inhibition of xanthine oxidase. [5]* Antimicrobial and Anticancer Potential: The isoxazole core is present in numerous compounds with demonstrated antibacterial, antifungal, and anticancer activities. [9][10]The difluoro substitution pattern can enhance these properties by improving cell permeability and target engagement.

-

Nuclear Receptor Modulation: Complex isoxazole derivatives have been developed as potent agonists for nuclear receptors like the farnesoid X receptor (FXR), which are targets for treating dyslipidemia. [11]

Safety and Handling

While specific toxicity data for this compound is not available, based on analogous structures like 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid, the following hazards should be assumed:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

- (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry.

- Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018).

- Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Comput

- (n.d.).

- (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.

- CAS#:1017513-51-7 | this compound. (2025). Chemsrc.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed.

- Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. (1970). Canadian Science Publishing.

- NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.

- 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. (n.d.). PubChem.

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.

- 1017513-51-7|this compound. (n.d.). BLDpharm.

- Carboxylic Acids | AMERICAN ELEMENTS® | Products | Applic

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). NIH.

- 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID | CAS: 1736-21-6. (n.d.).

- CAS#:1017513-51-7 | this compound. (2025). Chemsrc.

- Buy 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (EVT-1704519). (n.d.). EvitaChem.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.

- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).

- (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. (n.d.).

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%. (n.d.). Fisher Scientific.

- 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid. (n.d.). Lead Sciences.

- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)

- 3-(4-Fluorophenyl)isoxazole-4-carboxylic acid. (n.d.). BLDpharm.

- 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]. (1992). PubMed.

- CN106146424A - A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole. (n.d.).

- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)

- 5-(1H-Indol-3-YL)isoxazole-3-carboxylic acid. (n.d.). PubChem.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

- 5-(3,4-dichloro-phenyl)-isoxazole-3-carboxylic acid. (n.d.). Echemi.

- Reaxys Medicinal Chemistry. (n.d.). Elsevier.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.

- Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. mdpi.com [mdpi.com]

- 9. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Isoxazoles in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that has become a cornerstone in medicinal chemistry, valued for its unique electronic properties and synthetic versatility.[1] Its incorporation into molecular scaffolds has led to a multitude of clinically significant drugs. A particularly impactful strategy in modern drug discovery is the introduction of fluorine atoms into pharmacologically active molecules. This guide focuses on a specific example of this strategy: 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid , a molecule poised at the intersection of these two influential areas of pharmaceutical science. The strategic placement of a 3,4-difluorophenyl moiety on the isoxazole core is anticipated to modulate the compound's physicochemical and biological properties, offering potential advantages in drug development.

This technical guide will provide an in-depth exploration of this compound, including its fundamental properties, established and theoretical synthetic pathways, and its potential applications in drug discovery, all grounded in the established principles of medicinal chemistry.

Core Compound Identification

| Attribute | Value |

| Chemical Name | This compound |

| CAS Number | 1017513-51-7[2] |

| Molecular Formula | C₁₀H₅F₂NO₃ |

| Molecular Weight | 225.15 g/mol |

The Impact of Fluorine Substitution in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance their therapeutic profile.[3] Fluorine's high electronegativity and small atomic size can lead to profound effects on a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug.[4]

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[4]

-

pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and absorption.

The 3,4-difluoro substitution pattern on the phenyl ring of the topic compound is expected to leverage these effects, making it an intriguing candidate for further investigation in drug discovery programs.

Synthetic Strategies for 5-Arylisoxazole-3-carboxylic Acids

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of a nitrile oxide intermediate from an aldoxime, followed by its reaction with an alkyne to form the isoxazole ring.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for the synthesis of related compounds.[5]

Step 1: Synthesis of 3,4-Difluorobenzaldoxime

-

To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3,4-difluorobenzaldoxime.

Step 2: In situ Generation of 3,4-Difluorobenzonitrile Oxide and Cycloaddition

-

Dissolve 3,4-difluorobenzaldoxime (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0°C.

-

After stirring for 30 minutes, add ethyl propiolate (1.2 equivalents) followed by triethylamine (1.5 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

-

Collect the resulting precipitate by filtration, wash with water, and dry to afford the final product, this compound.

Physicochemical Properties: A Comparative Perspective

While specific experimental data for this compound is limited, we can infer its likely properties by examining the closely related isomer, 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid.

| Property | 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid[6] | Predicted for this compound |

| Molecular Weight | 225.15 g/mol | 225.15 g/mol |

| Physical Form | Solid | Likely a solid |

| Purity | ≥97% | Dependent on synthesis and purification |

| Storage | Sealed in dry, 2-8°C | Similar storage conditions recommended |

The difference in the fluorine substitution pattern (2,4- vs. 3,4-) is expected to have a subtle but potentially significant impact on the molecule's electronic distribution, dipole moment, and crystal packing, which could influence its melting point, solubility, and biological activity.

Potential Biological and Therapeutic Applications

The isoxazole nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The introduction of fluorine can further enhance these properties.[1]

Potential as Anticancer Agents

Fluorinated isoxazoles have demonstrated significant potential as anticancer agents by inducing apoptosis (programmed cell death) in various cancer cell lines.[1] The 3,4-difluorophenyl moiety in the target compound could enhance its ability to interact with specific enzymatic targets within cancer cells.

Potential as Anti-inflammatory Agents

Certain isoxazole derivatives are known to exhibit anti-inflammatory properties. The anti-inflammatory drug leflunomide, for instance, contains an isoxazole ring. The electron-withdrawing nature of the difluorophenyl group could influence the acidity of the carboxylic acid, potentially impacting its activity as an anti-inflammatory agent.

Potential as Antimicrobial Agents

The increased lipophilicity imparted by fluorine atoms can enhance the ability of a compound to penetrate the cell membranes of bacteria and fungi.[1] This suggests that this compound could be a valuable scaffold for the development of novel antimicrobial agents.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. The convergence of the versatile isoxazole core with the strategic incorporation of a difluorophenyl group suggests a high potential for interesting biological activity.

Further research is warranted to:

-

Develop and optimize a specific and scalable synthetic route.

-

Perform a comprehensive evaluation of its physicochemical properties.

-

Conduct in-depth biological screening to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

-

Investigate its mechanism of action at the molecular level.

This technical guide provides a foundational understanding of this compound, drawing upon the extensive knowledge of related compounds. It is intended to serve as a catalyst for further research and development in this promising area of drug discovery.

References

-

Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available from: [Link]

-

Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. ResearchGate. Available from: [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]

-

Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information. Available from: [Link]

-

5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem. Available from: [Link]

-

Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. National Center for Biotechnology Information. Available from: [Link]

-

This compound. Chemsrc. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS#:1017513-51-7 | this compound | Chemsrc [chemsrc.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the biological activity of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. Drawing upon established research into the isoxazole scaffold and its derivatives, this document synthesizes current understanding and provides practical insights for researchers in drug discovery and development. We will explore the compound's likely mechanism of action, supported by data from closely related analogues, and provide detailed experimental protocols for its evaluation.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the design of numerous biologically active compounds due to its unique electronic properties and ability to participate in various non-covalent interactions.[1] The isoxazole core is present in a range of FDA-approved drugs, highlighting its therapeutic relevance.[2] Modifications to the isoxazole scaffold, particularly at the 3- and 5-positions, have led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4]

The subject of this guide, this compound, combines the privileged isoxazole scaffold with a difluorinated phenyl ring. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall biological activity.[3]

Postulated Biological Target: Xanthine Oxidase Inhibition

While direct experimental data for this compound is limited in publicly available literature, a substantial body of evidence points towards xanthine oxidase (XO) as a primary biological target for this class of compounds.[5][6] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[7] Elevated levels of uric acid are implicated in conditions such as gout and hyperuricemia, making XO a significant therapeutic target.[7][8]

Numerous studies have demonstrated that 5-phenylisoxazole-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, with some exhibiting potency in the micromolar to submicromolar range.[5] The carboxylic acid moiety is often crucial for binding to the active site of the enzyme.

Mechanism of Action: A Hypothesis

The proposed mechanism of action for this compound as a xanthine oxidase inhibitor involves its binding to the molybdenum-pterin active site of the enzyme. The carboxylic acid group is likely to form key hydrogen bonding interactions with amino acid residues within the active site, such as Arginine and Threonine, effectively blocking substrate access. The difluorophenyl group is hypothesized to occupy a hydrophobic pocket, with the fluorine atoms potentially forming additional interactions that enhance binding affinity.

Below is a conceptual diagram illustrating the proposed inhibition of the xanthine oxidase pathway.

Caption: Proposed inhibition of the Xanthine Oxidase pathway.

Synthesis of 5-Phenylisoxazole-3-carboxylic Acid Derivatives

The synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives is well-documented in the chemical literature.[5][9] A common synthetic route involves the reaction of a substituted acetophenone with an oxalate derivative, followed by cyclization with hydroxylamine. The specific synthesis of this compound would likely follow a similar pathway, starting from 3',4'-difluoroacetophenone.

The general synthetic workflow is depicted below:

Caption: General synthetic workflow for 5-phenylisoxazole-3-carboxylic acids.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To empirically determine the inhibitory activity of this compound against xanthine oxidase, a robust and validated in vitro assay is essential. The following protocol is a comprehensive guide for conducting such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in potassium phosphate buffer.

-

Prepare stock solutions of the test compound and allopurinol in DMSO.

-

Prepare a working solution of xanthine oxidase in potassium phosphate buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

A specific volume of the test compound solution (or allopurinol/DMSO for controls) to achieve a range of final concentrations.

-

Xanthine oxidase solution.

-

-

Include wells for a negative control (enzyme and substrate, no inhibitor) and a blank (buffer and substrate, no enzyme).

-

-

Incubation:

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the xanthine solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 295 nm over time using the microplate reader. This absorbance change corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of reaction (velocity) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

The following diagram outlines the experimental workflow for the xanthine oxidase inhibition assay.

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Quantitative Data: Inferred Potency from Analogues

| Compound | Substitution on Phenyl Ring | Xanthine Oxidase IC50 (µM) | Reference |

| 1 | 3-cyano | Submicromolar/Micromolar | [5] |

| 2 | 3-nitro | Micromolar | [5] |

| 3 | 4-fluoro (carboxamide derivative) | Potent antioxidant activity | [3] |

| 4 | (1H-indol-5-yl) | 0.13 | [6] |

Note: The data for compound 3 is for an amide derivative and indicates antioxidant activity, which can be related to xanthine oxidase inhibition. The high potency of the indole-substituted derivative (compound 4) further supports the potential of this scaffold.

The structure-activity relationship (SAR) studies on this class of compounds suggest that electron-withdrawing groups on the phenyl ring can influence potency.[5] The presence of the 3,4-difluoro substitution on the target compound is therefore expected to confer significant inhibitory activity against xanthine oxidase.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on extensive research on related analogues, it is highly probable that this compound acts as a potent inhibitor of xanthine oxidase. The provided in-depth guide offers a strong foundation for researchers to undertake the synthesis and biological evaluation of this compound.

Future research should focus on:

-

Definitive in vitro testing to determine the IC50 of this compound against xanthine oxidase.

-

Kinetic studies to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

-

In vivo studies in animal models of hyperuricemia and gout to assess its therapeutic efficacy and pharmacokinetic profile.

-

Lead optimization through the synthesis of additional derivatives to further enhance potency and drug-like properties.

By following the methodologies and insights presented in this guide, researchers will be well-equipped to unlock the full therapeutic potential of this promising isoxazole derivative.

References

-

Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Hawash, M., Al-Doaiss, A. A., Al-Mekhlafi, N. A., Al-Salahi, R., ... & Anouar, E. H. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific reports, 12(1), 18223. [Link]

-

Reported xanthine oxidase inhibitors and target compounds. (n.d.). ResearchGate. [Link]

-

Structure–activity relationships of fraxamoside as an unusual xanthine oxidase inhibitor. (n.d.). Nature. [Link]

-

Gao, T., Wang, Z., Li, Y., Liu, Y., Li, L., & Sun, Q. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem, e202400478. [Link]

-

Singh, A., Debnath, R., Chawla, V., & Chawla, P. A. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry. [Link]

-

Li, Y., Wang, Z., Liu, Y., Li, L., & Sun, Q. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. [Link]

-

Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. (n.d.). MDPI. [Link]

-

Xanthine oxidase inhibitory activity of new pyrrole carboxamide derivatives: In vitro and in silico studies. (2018). AVESİS. [Link]

-

Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (n.d.). ResearchGate. [Link]

-

Li, Y., Wang, Z., Liu, Y., Li, L., & Sun, Q. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. Bioorganic & Medicinal Chemistry, 28(4), 115285. [Link]

-

Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. (2024). Semantic Scholar. [Link]

-

Synthesis and evaluation of xanthine oxidase inhibitory and antioxidant activities of 2-arylbenzo[b]furan derivatives based on salvianolic acid C. (n.d.). ResearchGate. [Link]

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

-

Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery of Novel Isoxazole-Based Enzyme Inhibitors

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of contemporary drug discovery.[1][2] Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions with biological targets have cemented its status as a "privileged scaffold."[3][4] This versatility has led to the incorporation of the isoxazole moiety into a wide array of therapeutic agents, from the anti-inflammatory COX-2 inhibitor Valdecoxib to potent anticancer and neuroprotective agents.[1][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery and optimization of novel isoxazole-based enzyme inhibitors. Moving beyond mere protocols, this document elucidates the causal reasoning behind critical experimental choices, integrates self-validating systems for robust data generation, and is grounded in authoritative scientific literature. Our objective is to empower research teams to navigate the complex, iterative process of drug discovery with both technical precision and strategic insight.

Chapter 1: The Foundation - Target Identification and Assay Development

The journey to a novel inhibitor begins not with a molecule, but with a validated biological target and a robust assay to measure its activity. The selection of the target enzyme is predicated on its established role in a disease pathology. Enzymes such as cyclooxygenases (COX) in inflammation, protein kinases in cancer, and fatty acid amide hydrolase (FAAH) in pain management are well-documented targets for isoxazole-based inhibitors.[6][7][8]

The Imperative of a High-Quality Enzyme Inhibition Assay

The reliability of the entire discovery cascade rests upon the quality of the primary screening assay. An ideal assay is sensitive, reproducible, and amenable to a high-throughput screening (HTS) format.[9] The choice of assay technology (e.g., fluorescence, luminescence, absorbance) must be tailored to the specific enzyme's mechanism.

Causality in Assay Choice: For kinase targets, a common choice is a fluorescence-based assay that measures the phosphorylation of a specific peptide substrate.[1] The rationale is twofold: it directly measures the enzyme's catalytic activity, and the signal-to-background ratio is typically high, minimizing false positives. For hydrolases like FAAH, assays often monitor the cleavage of a substrate that releases a fluorescent or chromogenic product.[10]

Self-Validating Assay Systems: Ensuring Data Integrity

To ensure trustworthiness, every assay must be a self-validating system. This involves a multipronged approach to quality control before, during, and after the primary screen.

-

Z'-Factor: Before initiating a full-scale HTS campaign, the assay's robustness is quantified using the Z'-factor. This statistical parameter measures the separation between the positive control (full inhibition) and negative control (no inhibition) signals. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a reliable assay for HTS.[11]

-

Counter-Screening: A critical step to eliminate false positives is the use of counter-screens. For example, compounds identified in a primary screen might inhibit the reporter enzyme in a coupled assay system rather than the target enzyme. A counter-screen against the reporter enzyme alone will identify and triage these off-target hits.

-

Orthogonal Validation: Hits from the primary screen should be confirmed using an orthogonal assay—a method that relies on a different detection technology.[12] If a hit is identified in a fluorescence-based assay, its activity should be confirmed using, for instance, a label-free method like mass spectrometry. This practice ensures that the observed inhibition is not an artifact of the primary assay's technology (e.g., compound fluorescence).

Chapter 2: From Library to Lead - Screening and Hit-to-Lead Optimization

With a validated target and a robust assay, the process of screening compound libraries can commence. The design of the isoxazole library itself is a critical determinant of success, with modern synthetic strategies enabling the creation of vast and diverse chemical matter.[13][14]

High-Throughput Screening (HTS) Workflow

The HTS process is a systematic effort to test a large library of compounds (often exceeding 100,000) to identify "hits"—compounds that display the desired inhibitory activity.[11]

Caption: A generalized workflow for the high-throughput screening of isoxazole-based enzyme inhibitors.

The Hit-to-Lead (H2L) Process: The Role of Structure-Activity Relationships (SAR)

A "hit" from an HTS is merely a starting point. The hit-to-lead process involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the initial hit. This is guided by Structure-Activity Relationship (SAR) studies.[15][16]

SAR explores how modifying the chemical structure of the isoxazole scaffold affects its biological activity.[17] For example, in developing inhibitors for the nuclear receptor RORγt, structure-based design and X-ray crystallography revealed that adding a hydrogen-bond-donating heterocycle at the C-5 position of the isoxazole ring significantly increased potency.[18]

Data Presentation for SAR: SAR data is most effectively presented in a tabular format, allowing for direct comparison of structural modifications and their impact on inhibitory potency (IC50).

| Compound ID | R1-Substituent (C3) | R2-Substituent (C4) | R3-Substituent (C5) | Enzyme IC50 (nM) |

| Lead-01 | Phenyl | 4-Fluorophenyl | -H | 850 |

| Opt-02 | Phenyl | 4-Fluorophenyl | Pyrrole | 75[18] |

| Opt-03 | Pyridyl | 4-Fluorophenyl | Pyrrole | 45 |

| Opt-04 | Pyridyl | 4-Chlorophenyl | Pyrrole | 22 |

Table 1: Hypothetical SAR data for an isoxazole-based kinase inhibitor, demonstrating potency improvements through systematic chemical modifications.

This systematic approach allows medicinal chemists to build a qualitative and quantitative understanding of the molecular features required for potent inhibition.

Chapter 3: Mechanism of Action (MoA) Elucidation

Once a potent lead compound is identified, determining its precise mechanism of action (MoA) is paramount.[19] Understanding how the inhibitor interacts with the enzyme—whether it is competitive, non-competitive, uncompetitive, or irreversible—is crucial for predicting its in vivo behavior and for further optimization.[20]

Differentiating Reversible Inhibition Mechanisms

Enzyme kinetic studies are the gold standard for elucidating the MoA. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine the inhibitor's effect on the key kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).[20]

| Inhibition Type | Description | Effect on Km | Effect on Vmax |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases | Unchanged |

| Non-competitive | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to both the free enzyme and the ES complex. | Varies | Decreases |

Table 2: Impact of different reversible inhibition mechanisms on enzyme kinetic parameters.[20]

Caption: Schematic representation of competitive, non-competitive, and uncompetitive enzyme inhibition mechanisms.

Protocol: Determining Inhibitor MoA via Enzyme Kinetics

This protocol outlines a self-validating system for determining the MoA of an isoxazole-based inhibitor.

Objective: To determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X stock solution of the target enzyme in assay buffer.

-

Prepare a series of 4X substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x Km).

-

Prepare a series of 4X inhibitor concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x IC50).

-

-

Assay Plate Setup (384-well format):

-

Add 5 µL of each 4X inhibitor concentration to designated columns.

-

Add 5 µL of each 4X substrate concentration to designated rows.

-

Initiate the reaction by adding 10 µL of the 2X enzyme solution to all wells.

-

-

Kinetic Read:

-

Immediately place the plate in a kinetic plate reader.

-

Measure the rate of product formation over time (e.g., every 30 seconds for 15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

-

Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]).

-

Analyze the pattern of the lines generated at different inhibitor concentrations to determine the MoA as outlined in Table 2.

-

Trustworthiness Check: The experiment should be run in triplicate. The resulting kinetic parameters (Km, Vmax) should be consistent across replicates. A known inhibitor with a well-characterized MoA for the target enzyme should be run in parallel as a positive control to validate the experimental setup.

Chapter 4: Case Study - Isoxazole-Based COX Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors is a classic example of the successful application of the isoxazole scaffold in drug design.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib utilize a diarylisoxazole core.[1][21]

The mechanism involves the isoxazole derivative selectively binding to the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][6] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key design feature intended to reduce gastrointestinal side effects.[1] Recent studies continue to explore novel isoxazole derivatives as potent and selective COX-2 inhibitors, utilizing both in vitro enzyme assays and in silico molecular docking to refine their SAR and predict binding modes.[6][22]

Conclusion and Future Directions

The isoxazole scaffold continues to be a highly productive platform for the discovery of novel enzyme inhibitors.[13][14] Advances in synthetic chemistry are enabling access to more complex and diverse isoxazole libraries, while new biological insights are continually uncovering novel enzyme targets.[13] The future of isoxazole-based drug discovery will likely involve the development of multi-targeted therapies and the application of machine learning and AI to accelerate the design-synthesis-test cycle.[14] The foundational principles of robust assay design, rigorous hit validation, and detailed mechanistic characterization outlined in this guide will remain essential for translating the chemical potential of the isoxazole ring into the next generation of innovative medicines.

References

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

-

Title: Substituted isoxazoles as potent inhibitors of p38 MAP kinase Source: PubMed URL: [Link]

-

Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: PMC - NIH URL: [Link]

-

Title: Isoxazole Scaffolds: Building Blocks for Innovation in Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: PubMed URL: [Link]

-

Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds Source: PMC URL: [Link]

-

Title: Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) Source: PubMed URL: [Link]

-

Title: Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Source: NIH URL: [Link]

-

Title: Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase Source: PMC URL: [Link]

-

Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: ACS Publications URL: [Link]

-

Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: PubMed URL: [Link]

- Title: EP1706390B1 - Isoxazole derivatives and their use as cyclooxygenase inhibitors Source: Google Patents URL

-

Title: A review of isoxazole biological activity and present synthetic techniques Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: jkcvhl.com URL: [Link]

-

Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]

-

Title: Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF Source: ResearchGate URL: [Link]

-

Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: PMC URL: [Link]

-

Title: Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL: [Link]

-

Title: Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH) Source: PubMed URL: [Link]

-

Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: PubMed Central URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL: [Link]

-

Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: MDPI URL: [Link]

-

Title: Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide Source: PMC - PubMed Central URL: [Link]

-

Title: Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: ResearchGate URL: [Link]

-

Title: Isoxazole Derivatives as Regulators of Immune Functions Source: PMC - NIH URL: [Link]

-

Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: PMC URL: [Link]

-

Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC URL: [Link]

-

Title: NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS Source: PubMed Central URL: [Link]

-

Title: High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv Source: PMC - NIH URL: [Link]

-

Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Activity Validation of Inhibitors [creative-enzymes.com]

- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]

- 18. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fluorine in Medicinal Chemistry: An In-depth Technical Guide to the Structure-Activity Relationship of Difluorophenyl Isoxazoles

For Immediate Release

A comprehensive technical guide detailing the structure-activity relationship (SAR) of difluorophenyl isoxazoles has been released, offering critical insights for researchers, scientists, and professionals in drug development. This whitepaper moves beyond a generic overview, providing a deep dive into the nuanced interplay between the difluorophenyl moiety and the isoxazole core, and its profound impact on biological activity. The guide synthesizes current research to explain the causal relationships behind experimental design and to provide actionable protocols for advancing the development of this promising class of compounds.

The isoxazole ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions. When combined with a difluorophenyl group, the resulting scaffold often exhibits enhanced potency, selectivity, and improved pharmacokinetic properties. This guide meticulously explores the SAR of these molecules across various therapeutic areas, with a particular focus on their roles as anticancer and anti-inflammatory agents.

The Difluorophenyl Advantage: Enhancing Potency and Modulating Activity

The strategic incorporation of fluorine atoms onto the phenyl ring of isoxazole derivatives is a key tactic in modern drug design. The high electronegativity and small size of fluorine can significantly alter the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, fluorine substitution can block metabolic pathways, thereby increasing the compound's in vivo half-life.

This guide elucidates how the position of the fluorine atoms on the phenyl ring dictates the molecule's interaction with specific enzymes and receptors. For instance, in the context of anticancer research, the presence of a difluorophenyl group has been shown to enhance the cytotoxic activity of isoxazole derivatives against various cancer cell lines.

Structure-Activity Relationship of Difluorophenyl Isoxazoles in Oncology

A significant portion of this guide is dedicated to the SAR of difluorophenyl isoxazoles as anticancer agents. Research has demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in a variety of cancer cell types.

One key finding highlighted is the superior potency of fluorinated isoxazoles compared to their non-fluorinated counterparts. For example, a study on fluorophenyl-isoxazole-carboxamide derivatives revealed potent inhibitory activity against liver cancer cell lines (Hep3B and HepG2).[1][2] The data suggests that the electron-withdrawing nature of the fluorine atoms enhances the molecule's ability to interact with its biological target.

The following table summarizes the anticancer activity of a series of fluorophenyl-isoxazole-carboxamide derivatives against the Hep3B cancer cell line:

| Compound | Substitution on Phenyl Ring | IC50 (µg/mL) against Hep3B |

| 2a | 4-fluoro | 9.58 |

| 2b | 2-fluoro | 8.54 |

| 2c | 3-fluoro | 11.60 |

| 2d | 2,4-difluoro | 7.66 |

| 2f | 4-fluoro | 5.76 |

Data sourced from Hawash et al., 2021.[1][2]

As the table indicates, the difluorinated compound 2d displays significant potency. Further research has shown that trifluoromethylated isoxazoles can be significantly more active than their non-trifluoromethylated analogs, underscoring the importance of fluorine substitution in enhancing anticancer efficacy.[3]

The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression. For example, some isoxazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a protein involved in stress-induced apoptosis.[4][5]

Logical Flow of Kinase Inhibition by Difluorophenyl Isoxazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. staff.najah.edu [staff.najah.edu]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid, a key intermediate in pharmaceutical and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the synergy between experimental data and theoretical principles to provide a robust structural confirmation of the molecule.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a difluorophenyl substituent, and a carboxylic acid moiety. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity, identity, and quality of this compound in any research or development pipeline. This guide will detail the expected spectroscopic signatures of this molecule and provide a framework for their interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that will influence its spectroscopic properties are:

-

The Isoxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.

-

The 3,4-Difluorophenyl Group: An aromatic ring with two fluorine substituents.

-

The Carboxylic Acid Group: A -COOH functional group.

Caption: Predicted NMR spectral correlations for the key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory).

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1620 | Medium | C=N stretch (Isoxazole) |

| 1500-1580 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |

| 1100-1200 | Strong | C-F stretch |

Interpretation:

-

O-H Stretch: The most characteristic feature will be a very broad absorption band in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. [4][5]* C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. [6]* C=N and C=C Stretches: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in the aromatic rings will appear in the 1500-1620 cm⁻¹ region. * C-O and C-F Stretches: Strong absorptions in the fingerprint region will correspond to the C-O stretching of the carboxylic acid and the C-F stretching of the difluorophenyl group.

Caption: Experimental workflow and key vibrational modes in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source would be ideal for this analysis. The sample would be dissolved in a suitable solvent and infused into the mass spectrometer.

Predicted MS Data:

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₅F₂NO₃ is 225.15 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 226.03 would be expected in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z 224.02 would be observed in negative ion mode. [7]* Key Fragmentation Ions:

-

Loss of H₂O (m/z 208): Dehydration from the carboxylic acid group.

-

Loss of CO₂ (m/z 181): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of COOH (m/z 180): Loss of the entire carboxylic acid group.

-